molecular formula C8H13Cl2N3O2 B6278369 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride CAS No. 2825008-00-0

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride

Cat. No.: B6278369
CAS No.: 2825008-00-0
M. Wt: 254.1
InChI Key:
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Description

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring attached to an azetidine moiety, which is further connected to an acetic acid group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine moiety may enhance binding affinity through steric effects. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its specific combination of the pyrazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines .

Properties

CAS No.

2825008-00-0

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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